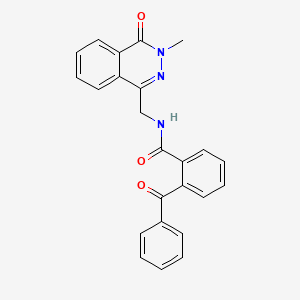

2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Description

2-Benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic small molecule featuring a benzoyl-substituted benzamide core linked to a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethyl group. This compound is structurally characterized by a phthalazinone ring system, which is known for its role in medicinal chemistry due to its ability to modulate biological targets such as enzymes and receptors.

Properties

IUPAC Name |

2-benzoyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-27-24(30)20-14-8-5-11-17(20)21(26-27)15-25-23(29)19-13-7-6-12-18(19)22(28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDAPYQZTRAVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting with the formation of the phthalazinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phthalazinone ring can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its structural similarity to other biologically active molecules can provide insights into biological processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-Benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in the phthalazinone and benzamide moieties. Below is a detailed comparison based on molecular properties, substituent effects, and biological activity:

Table 1: Structural and Molecular Comparison

*Note: Molecular weight for the target compound and Compound 17 are calculated based on their formulas.

Key Observations

Substituent Effects on Activity: A22 and A23 (): These analogs incorporate a piperazine ring with fluorinated or non-fluorinated cyclohexane substituents. The 4,4-difluorocyclohexane group in A22 enhances lipophilicity and may improve membrane permeability compared to the cyclohexanecarbonyl group in A23 . B2–B5 Series (): Alkyl hydrazide substituents (e.g., propyl, pentyl) in these compounds likely influence solubility and binding affinity. For instance, B5 (pentyl chain) exhibits a higher molecular weight (383.19) but reduced polarity compared to B2 (propyl chain, 355.16) . Compound 17 (): The addition of a hydroxyamino group in this analog correlates with enhanced anti-proliferative activity in cancer cell lines (e.g., 4.1-fold lower cytotoxicity to normal MCF-10A cells compared to SAHA) .

Its molecular weight (345.80) is notably lower than the target compound, suggesting differences in pharmacokinetic profiles .

Phthalazinone Core Modifications: The 3-methyl-4-oxophthalazinone moiety is conserved across all analogs, indicating its critical role in scaffold stability or target binding. Modifications to this core (e.g., fluorobenzyl in A22/A23) may fine-tune selectivity for enzymes like PARP or HDACs .

Research Findings and Implications

- Dual inhibition mechanisms (e.g., HDAC and PARP) are hypothesized due to the presence of zinc-binding groups (hydroxyamino) and DNA repair-targeting motifs .

- Synthetic Feasibility: The synthesis of similar compounds often involves coupling reactions between substituted benzamides and phthalazinone derivatives, as seen in and . Optimization of reaction conditions (e.g., solvent, catalyst) is critical for yield improvement .

Biological Activity

2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 306.35 g/mol |

| CAS Number | Not available |

Biological Activity Overview

Research indicates that compounds related to phthalazinones exhibit a range of biological activities, particularly in the context of cancer treatment. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

In a study assessing the antiproliferative activity of phthalazinone derivatives, including this compound, the following findings were reported:

| Cell Line | IC₅₀ (µM) | Activity Level |

|---|---|---|

| A2780 (Ovarian Cancer) | 5.20 | Highly Active |

| MCF-7 (Breast Cancer) | 43.00 | Moderately Active |

| NCI-H460 (Lung Cancer) | >100 | Inactive |

These results indicate that the compound exhibits significant cytotoxicity against ovarian cancer cells while showing moderate activity against breast cancer cells.

The biological activity of this compound is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it has been suggested that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), similar to other phthalazinone derivatives.

Case Studies

Case Study 1: In vitro Evaluation

A detailed investigation was conducted where various derivatives were screened for their antiproliferative effects using the MTT assay. The study highlighted that compounds with structural similarities to this compound showed promising results against multiple cancer cell lines.

Case Study 2: Structure–Activity Relationship (SAR) Analysis

Further analysis into the structure–activity relationships revealed that modifications at specific positions on the phthalazinone scaffold could enhance biological activity. For instance, introducing different substituents on the benzene ring was found to significantly affect potency against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.